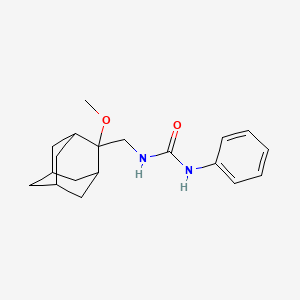

1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

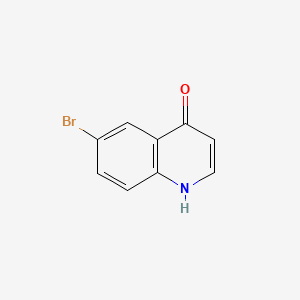

1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylurea, also known as Memantine, is a medication that is commonly used for treating Alzheimer's disease. It works by blocking the activity of a chemical messenger in the brain called glutamate, which is responsible for causing damage to brain cells. Memantine is a unique drug that has been found to be effective in managing the symptoms of Alzheimer's disease, but it is also used in scientific research for other purposes.

Aplicaciones Científicas De Investigación

Crystallographic and Structural Analysis

Research on related compounds includes detailed crystallographic analysis, which provides insights into the molecular structure, intermolecular interactions, and potential reactivity patterns. For instance, the study on the crystal structure of metobromuron, a phenylurea herbicide, offers valuable information on the arrangement of molecules in the solid state, including hydrogen bonding and weak interactions that could influence the compound's stability and reactivity (Gihaeng Kang et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of bridgehead olefins in adamantane derivatives have been explored, indicating efficient catalysis methods for forming conjugatively stabilized double bonds. This research could provide a framework for the synthesis of complex adamantane derivatives and insights into their stability and reactivity under various conditions (M. Ohno et al., 1996).

Biological Activities

The exploration of adamantane derivatives in biological contexts, such as antimicrobial and cytotoxic activities, is a significant area of research. For example, studies on cyclometalated copper(I) complexes with adamantane derivatives revealed notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, suggesting potential therapeutic applications (L. Tabrizi, Hossein Chiniforoshan, 2017).

Advanced Material Development

Adamantane derivatives have also been studied for their potential in material science, such as the development of water-soluble derivatives for various industrial applications. This includes the synthesis of phenyl(1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]dec-6-yl)methanol (PZA) and its derivatives, which could have implications in catalysis and material modification (Mikael Erlandsson et al., 2008).

Propiedades

IUPAC Name |

1-[(2-methoxy-2-adamantyl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-23-19(12-20-18(22)21-17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-12H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMVQHOVDWBRQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)

![ethyl 2-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2792914.png)

![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792916.png)

![2-(3,4-Dimethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2792921.png)

![1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2792923.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)

![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)